molecular formula C12H22FN3O2 B13419671 Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- CAS No. 33024-38-3

Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso-

Cat. No.: B13419671
CAS No.: 33024-38-3
M. Wt: 259.32 g/mol
InChI Key: PPHTXWDQYFRGKI-UHFFFAOYSA-N
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Description

Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- is a synthetic organic compound with a complex structure It is characterized by the presence of a urea moiety, a fluoroethyl group, an isopropylcyclohexyl group, and a nitroso group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- typically involves multiple steps. The starting materials include fluoroethylamine, isopropylcyclohexylamine, and nitrosating agents. The general synthetic route can be summarized as follows:

    Formation of the Urea Moiety: The reaction between fluoroethylamine and isopropylcyclohexylamine in the presence of a urea-forming reagent such as phosgene or triphosgene.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitroso group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in an inert atmosphere.

    Substitution: Nucleophiles like thiols or amines; reactions often conducted in polar solvents.

Major Products Formed

    Oxidation: Formation of the corresponding nitro compound.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modulation of their activity. The fluoroethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes.

Comparison with Similar Compounds

Similar Compounds

    Urea, 1-(2-chloroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso-: Similar structure but with a chloroethyl group instead of a fluoroethyl group.

    Urea, 1-(2-bromoethyl)-3-(4-isopropylcyclohexyl)-1-nitroso-: Similar structure but with a bromoethyl group instead of a fluoroethyl group.

Uniqueness

Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. The fluoroethyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

33024-38-3

Molecular Formula

C12H22FN3O2

Molecular Weight

259.32 g/mol

IUPAC Name

1-(2-fluoroethyl)-1-nitroso-3-(4-propan-2-ylcyclohexyl)urea

InChI

InChI=1S/C12H22FN3O2/c1-9(2)10-3-5-11(6-4-10)14-12(17)16(15-18)8-7-13/h9-11H,3-8H2,1-2H3,(H,14,17)

InChI Key

PPHTXWDQYFRGKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)NC(=O)N(CCF)N=O

Origin of Product

United States

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